p-Ethoxyfluoroacetanilide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-fluoroacetamide can be achieved through several methods. One common approach involves the reaction of 4-ethoxyaniline with 2-fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for N-(4-ethoxyphenyl)-2-fluoroacetamide often involve scalable and cost-effective procedures. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-fluoroacetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an organic solvent like acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-fluoroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-fluoroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act on the sensory tracts of the spinal cord to exert analgesic effects . Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.
N-(4-ethoxyphenyl)retinamide: A derivative used in cancer research.
Uniqueness
N-(4-ethoxyphenyl)-2-fluoroacetamide is unique due to the presence of the fluoroacetamide group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Properties
CAS No. |
64046-57-7 |
---|---|
Molecular Formula |
C10H12FNO2 |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-fluoroacetamide |
InChI |
InChI=1S/C10H12FNO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) |
InChI Key |
QKTVZEKNPVUIIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CF |
Origin of Product |
United States |
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